2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 306285-26-7
Cat. No.: VC21397938
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306285-26-7 |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31g/mol |
| IUPAC Name | 2-methoxyethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O4/c1-10-12(14(18)21-9-8-20-2)13(17-15(19)16-10)11-6-4-3-5-7-11/h3-7,13H,8-9H2,1-2H3,(H2,16,17,19) |
| Standard InChI Key | FPDLWLOXHBFFPS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCOC |
| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCOC |
Introduction
Chemical Classification and Structural Features
Chemical Identity
2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) class of compounds. The molecule contains a tetrahydropyrimidine ring with specific functional groups: a 2-oxo moiety, a phenyl ring at position 4, a methyl group at position 6, and a 2-methoxyethyl carboxylate group at position 5. This compound is a structural variant of the well-documented ethyl ester analog (ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) .
Structural Properties
The compound features a heterocyclic core with several key functional groups that influence its chemical behavior. The tetrahydropyrimidine core contains two nitrogen atoms that act as hydrogen bond donors, while the carbonyl groups serve as hydrogen bond acceptors. The 2-methoxyethyl ester group introduces additional functionality compared to the more commonly studied methyl and ethyl esters of this scaffold.
| Structural Feature | Description |
|---|---|
| Core Structure | 1,2,3,4-tetrahydropyrimidine ring |
| Position 2 | Carbonyl group (2-oxo) |
| Position 4 | Phenyl ring |
| Position 5 | 2-Methoxyethyl carboxylate group |
| Position 6 | Methyl group |
Structural Comparison with Analogs
The compound differs from its more well-documented analogs mainly in the ester group at position 5. Related compounds include:
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Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 188780-24-7)
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 5395-36-8)
Physical and Chemical Properties
Physical Properties
Based on the properties of structural analogs, the following physical characteristics can be inferred:
The ethyl ester analog exists as a white crystalline powder with a melting point of 208°C . Given the structural similarity, the 2-methoxyethyl ester is expected to have comparable physical properties, possibly with slight variations due to the longer, more polar ester chain.
Chemical Properties
The compound contains several functional groups that define its chemical reactivity:
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The N-H bonds in the tetrahydropyrimidine ring can participate in hydrogen bonding and acid-base reactions
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The ester group is susceptible to hydrolysis, transesterification, and other nucleophilic acyl substitution reactions
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The phenyl ring can undergo aromatic substitution reactions
Molecular Characteristics
The molecular properties can be estimated by comparing with the related compound 2-methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4 (estimated) |
| Molecular Weight | Approximately 304.34 g/mol |
| Hydrogen Bond Acceptors | Approximately 6 |
| Hydrogen Bond Donors | Approximately 2 |
| Polar Surface Area | Approximately 70-75 Ų |
These values are extrapolated from the properties of the related compound 2-methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and a polar surface area of 72.499 Ų .
Synthesis and Preparation
Biginelli Reaction
The compound is likely synthesized via the Biginelli reaction, a multicomponent reaction involving a one-pot condensation of an aldehyde, a β-ketoester, and a urea derivative. The general reaction for synthesizing 2-methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate would involve:
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Benzaldehyde (aromatic aldehyde)
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2-Methoxyethyl acetoacetate (β-ketoester)
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Urea (for the 2-oxo functionality)
This reaction is typically conducted under acidic conditions and is a classic example of a multicomponent reaction that creates complex heterocyclic structures in a single step .
Catalytic Systems
Various catalytic systems can be employed for the Biginelli reaction. According to supplementary data from research on Biginelli-type compounds, catalysts such as Phosphomolybdic Acid nanoparticles on Imidazole Functionalized Fe3O4@SiO2 have been utilized for the synthesis of related compounds . For example, the ethyl ester analog has been synthesized under solvent-free conditions using this catalytic system.
Another documented approach for similar compounds involves L-proline methyl ester monohydrochloride in ethanol with heating for 18 hours .
Reaction Conditions
Typical reaction conditions for synthesis of similar dihydropyrimidine derivatives include:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol or solvent-free conditions |
| Catalyst | Protic acid, Lewis acid, or specialized catalysts |
| Temperature | Heating (typically 80-100°C) |
| Duration | Approximately 18 hours |
| Yield | Often high (85-99%) |
The methyl ester analog has been reported to be synthesized with L-proline methyl ester monohydrochloride in ethanol with heating for 18 hours, yielding the product at 99% .
Spectroscopic Characterization
NMR Spectroscopy
Based on the NMR data of related compounds, particularly the ethyl ester analog, the following spectral features would be expected:
FT-IR Spectroscopy
The IR spectrum would likely show characteristic bands for:
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N-H stretching (3200-3400 cm⁻¹)
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C=O stretching (1680-1730 cm⁻¹)
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C-O stretching from the ester group
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Aromatic C=C stretching
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C-H stretching from methyl and methylene groups
Applications and Significance
Biological Activities
Dihydropyrimidines have been extensively studied for their diverse biological activities. Though specific data for 2-methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is limited, related compounds in this class have demonstrated:
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Calcium channel modulation
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Anticancer activity
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Antimicrobial properties
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Anti-inflammatory effects
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Antihypertensive activity
Synthetic Applications
The compound serves as an important organic building block in synthetic chemistry. The presence of multiple functional groups allows for further chemical modifications and the creation of more complex molecules. The ethyl ester analog is specifically marketed as an organic building block .
Research Significance
The 2-methoxyethyl ester introduces a unique modification to the standard Biginelli compounds, potentially altering solubility, bioavailability, and metabolic stability compared to methyl or ethyl esters. This structural variation represents an important area for structure-activity relationship studies.
Related Structural Variants
Ester Variations
Several ester variations of the core 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate structure have been studied:
| Ester Group | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Methyl | 188780-24-7 | C13H14N2O3 | 246.26 g/mol |
| Ethyl | 5395-36-8 | C14H16N2O3 | 260.29 g/mol |
| 2-Methoxyethyl | Not specified | C16H20N2O4 (est.) | ~304.34 g/mol |
Phenyl Ring Substitutions
Various substitutions on the phenyl ring at position 4 have been investigated, including:
These substitutions allow for fine-tuning of the physical, chemical, and biological properties of the compounds.
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